E3 Ligase Ligand-linker Conjugate 70

Description

Properties

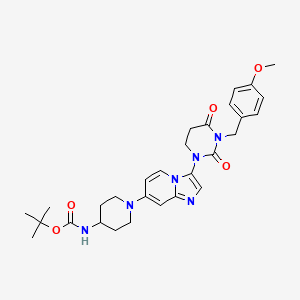

Molecular Formula |

C29H36N6O5 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

tert-butyl N-[1-[3-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]imidazo[1,2-a]pyridin-7-yl]piperidin-4-yl]carbamate |

InChI |

InChI=1S/C29H36N6O5/c1-29(2,3)40-27(37)31-21-9-13-32(14-10-21)22-11-15-33-24(17-22)30-18-25(33)34-16-12-26(36)35(28(34)38)19-20-5-7-23(39-4)8-6-20/h5-8,11,15,17-18,21H,9-10,12-14,16,19H2,1-4H3,(H,31,37) |

InChI Key |

QIHHGWPLCPZQCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=NC=C(N3C=C2)N4CCC(=O)N(C4=O)CC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Structural Characterization of E3 Ligase Ligand-Linker Conjugate 70

Although Conjugate 70’s exact structure remains undisclosed, its nomenclature suggests it belongs to the cereblon (CRBN) or von Hippel-Lindau (VHL) ligand-linker families. Key features likely include:

- E3 Ligase Ligand : A thalidomide derivative (e.g., pomalidomide) or VHL-targeting (S,R,S)-AHPC moiety.

- Linker : A polyethylene glycol (PEG) or alkyl/ether chain with terminal functional groups (e.g., amine, azide, or carboxylic acid).

- Conjugation Site : Position 4 or 5 of the phthalimide ring for CRBN ligands or hydroxyproline residues for VHL ligands.

Synthetic Routes for E3 Ligase Ligand-Linker Conjugates

Starting Materials and Reagents

E3 Ligand Synthesis

CRBN Ligands :

VHL Ligands :

Linker Activation

Common linkers include:

Linker Attachment Strategies

CRBN Ligand-Linker Conjugation

- Ether Bond Formation :

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DIAD, THF, rt | 27–41 | |

| Alkylation | Linker-Br, NaHCO₃, DMF, 60–70°C | 32–76 |

- Sonogashira Coupling : For propargyl-linked derivatives, 4-bromothalidomide undergoes Pd-mediated coupling with terminal alkynes (72–89% yield).

VHL Ligand-Linker Conjugation

Case Study: Hypothetical Synthesis of Conjugate 70

Assuming Conjugate 70 is a CRBN ligand-PEG conjugate:

Step 1: Synthesis of 4-Hydroxythalidomide

- Condense 3-hydroxyphthalic anhydride (10 mmol) with glutarimide (12 mmol) in acetic acid/KOAc (reflux, 12 h).

- Isolate 4-hydroxythalidomide via filtration (96% yield).

Step 2: Linker Activation

Step 3: Etherification

Challenges and Optimization

- Solubility Issues : PEG linkers improve aqueous solubility but may hinder cell permeability.

- Steric Hindrance : Bulky linkers reduce ternary complex formation efficiency (e.g., macrocyclic PROTACs require rigid spacers).

- Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 60% yield in 2 h vs. 16 h conventionally).

Comparative Analysis of Linker Strategies

| Linker Type | Bond Formation | Yield Range (%) | Pros/Cons |

|---|---|---|---|

| PEG-Ether | Mitsunobu | 27–41 | High solubility; low steric |

| Alkyl-Amide | EDC/HATU | 50–75 | Stable; moderate flexibility |

| Triazole | CuAAC | 60–85 | Rapid; biocompatible |

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 70 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the this compound. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new derivatives with altered biological activity .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 70 has a wide range of scientific research applications:

Chemistry: Used in the development of novel PROTACs for targeted protein degradation.

Biology: Employed in studying protein-protein interactions and cellular pathways.

Medicine: Investigated for its potential in treating diseases such as cancer, neurodegenerative disorders, and viral infections.

Industry: Utilized in the production of therapeutic agents and as a tool for drug discovery

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 70 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The process involves the recruitment of the E3 ligase, ubiquitin activation by E1 enzymes, and conjugation by E2 enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound 70 vs. Compound 73 (CRBN-Based Derivative)

- Structural Differences: Compound 73 replaces the lenalidomide ligand in Compound 70 with a novel CRBN-binding derivative, optimizing the linker chemistry and spatial orientation .

- Activity :

- Synthesis : Compound 73 utilizes a modified linker attachment strategy (e.g., chloroacetyl chloride and tert-butyl bromoacetate) to improve yield and purity compared to the amide coupling used for Compound 70 .

Compound 70 vs. VHL-Based Conjugates (e.g., VH032-O-Ph-PEG1-NH2)

- E3 Ligase Specificity : Compound 70 recruits CRBN, while VH032-based conjugates target the von Hippel-Lindau (VHL) E3 ligase.

- Linker Design :

- Degradation Efficiency : CRBN-based PROTACs (e.g., Compound 70) generally exhibit broader substrate scope, while VHL-based systems show higher selectivity for hydrophobic target proteins .

Compound 70 vs. MDM2/IAP-Based Conjugates

- E3 Ligase Utilization : MDM2 and IAP ligands (e.g., nutlin-3 derivatives) are less commonly used due to lower ubiquitination efficiency and off-target effects .

- Synthetic Complexity : MDM2 ligands require multi-step syntheses involving Pd-catalyzed couplings (e.g., Scheme 47 in ), contrasting with the streamlined amidation used for Compound 70 .

Key Data Table: Comparative Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.